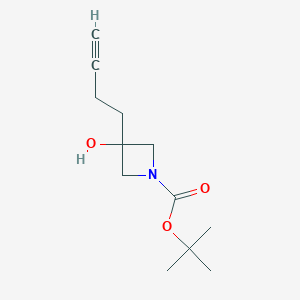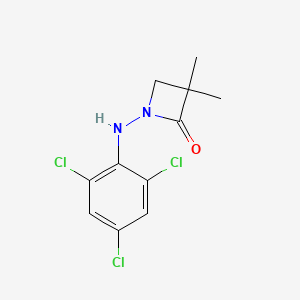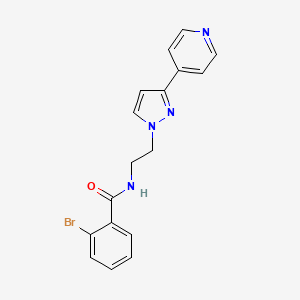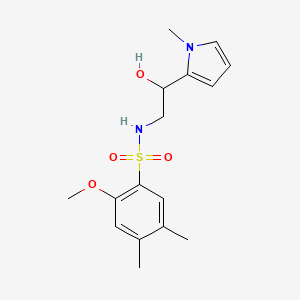![molecular formula C19H18ClN3O4 B2746503 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea CAS No. 954698-19-2](/img/structure/B2746503.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring a benzo[d][1,3]dioxol ring and a pyrrolidinone moiety, makes it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic synthesis. One common approach starts with the preparation of the benzo[d][1,3]dioxol ring, followed by the formation of the pyrrolidinone intermediate. The final step involves the introduction of the 3-chlorophenylurea moiety. Reaction conditions typically include the use of organic solvents, catalysts, and temperature control to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, this compound might be produced using large-scale organic synthesis techniques. This includes using batch reactors, continuous flow reactors, and employing automated processes to ensure consistency and efficiency. Industrial production would also require stringent quality control measures to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: Can result in the formation of different oxidized products depending on the reaction conditions.
Reduction: Reduction reactions could potentially break down the compound into simpler molecules.
Substitution: Particularly on the phenyl or pyrrolidinone rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often require careful control of pH, temperature, and solvent choice to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could produce various phenyl or pyrrolidinone-substituted compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Potential as a biochemical probe or inhibitor due to its complex structure.
Medicine: Investigation into its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with certain biological targets such as enzymes or receptors. The presence of the benzo[d][1,3]dioxol ring and the pyrrolidinone moiety suggests potential interactions with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea stands out due to its unique combination of structural features. Similar compounds might include other urea derivatives with different aromatic or heterocyclic rings.
*1-(3-(Benzo[d][1,3]dioxol-5-yl)urea): Shares the benzo[d][1,3]dioxol ring but lacks the pyrrolidinone moiety.
3-(3-Chlorophenyl)-1-(pyrrolidin-3-yl)urea: Contains the pyrrolidinone and 3-chlorophenyl groups but not the benzo[d][1,3]dioxol ring.
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-13-2-1-3-14(7-13)22-19(25)21-9-12-6-18(24)23(10-12)15-4-5-16-17(8-15)27-11-26-16/h1-5,7-8,12H,6,9-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWDRMXAHQILBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2746422.png)
![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2746424.png)


![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2746429.png)
![4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2746430.png)



![8-Azaspiro[4.5]decane-9-carboxylic acid;hydrochloride](/img/structure/B2746435.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2746437.png)
![6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2746438.png)
![4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2746440.png)
